molecular formula C16H14ClNO3 B12807114 DL-Phenylalanine, N-benzoyl-4-chloro- CAS No. 41888-55-5

DL-Phenylalanine, N-benzoyl-4-chloro-

Cat. No.: B12807114
CAS No.: 41888-55-5
M. Wt: 303.74 g/mol
InChI Key: ZSQUQIIJYHCJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for DL-Phenylalanine, N-benzoyl-4-chloro- is derived from its structural components: a phenylalanine backbone modified at the amino group by a benzoyl moiety and at the para position of the phenyl ring by a chlorine atom. The systematic name is 2-benzamido-3-(4-chlorophenyl)propanoic acid , reflecting the substitution pattern and functional groups.

The molecular formula is C₁₆H₁₄ClNO₃ , with a molecular weight of 303.74 g/mol . Structurally, the compound consists of:

  • A propanoic acid backbone (C₃H₆O₂)
  • A 4-chlorophenyl group attached to the β-carbon
  • A benzoyl group (C₆H₅CO-) linked to the α-amino nitrogen

The chlorine atom occupies the para position on the phenyl ring, as indicated by the "4-chloro" prefix. The benzoyl group serves as a protective moiety, preventing unwanted reactions at the amino group during synthetic processes.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₁₆H₁₄ClNO₃
Molecular Weight 303.74 g/mol
Melting Point >240 °C (decomposition)
Density Estimate 1.2409 g/cm³
Solubility Slightly soluble in aqueous acid, methanol

Comparative Analysis of DL- vs. L-/D- Stereoisomeric Forms

DL-Phenylalanine, N-benzoyl-4-chloro- exists as a racemic mixture of D- and L-enantiomers. The "DL" designation indicates equal proportions of both stereoisomers, unlike the enantiomerically pure L- or D-forms. Key distinctions include:

  • Optical Activity :

    • The L-enantiomer (e.g., 4-chloro-L-phenylalanine) rotates plane-polarized light counterclockwise, while the D-enantiomer rotates it clockwise.
    • The racemic DL-form exhibits no net optical activity due to mutual cancellation of enantiomeric rotations.
  • Biological Relevance :

    • L-amino acids are preferentially incorporated into proteins, whereas D-forms often lack biological activity. However, the benzoyl and chloro substituents in this derivative mitigate its role in protein synthesis, shifting its utility toward chemical applications.
  • Synthetic Accessibility :

    • Racemic DL-forms are typically easier to synthesize via non-stereoselective methods, whereas enantiopure L- or D-forms require chiral catalysts or resolution techniques.

Structural Comparison :

  • L-Enantiomer : (S)-2-benzamido-3-(4-chlorophenyl)propanoic acid
  • D-Enantiomer : (R)-2-benzamido-3-(4-chlorophenyl)propanoic acid

Positional Isomerism in Chlorobenzoyl Substitution Patterns

Positional isomerism in DL-Phenylalanine, N-benzoyl-4-chloro- arises from variations in the chlorine atom’s placement on the phenyl ring. While the para isomer (4-chloro) is most commonly reported, ortho (2-chloro) and meta (3-chloro) isomers are theoretically possible:

  • Para Isomer (4-chloro) :

    • The chlorine atom is positioned opposite the benzoyl group on the phenyl ring.
    • This configuration maximizes steric and electronic stability due to symmetrical substitution.
  • Meta Isomer (3-chloro) :

    • Chlorine occupies a position adjacent to the benzoyl group, potentially introducing steric hindrance and altering reactivity.
  • Ortho Isomer (2-chloro) :

    • Chlorine is adjacent to the benzoyl moiety, likely destabilizing the molecule through increased torsional strain.

Electronic Effects :

  • The electron-withdrawing chlorine atom influences the phenyl ring’s electron density, affecting the compound’s acidity and nucleophilic reactivity. Para substitution minimizes resonance effects compared to meta or ortho positions.

Synthetic Implications :

  • Para-substituted derivatives are often favored in drug design due to predictable pharmacokinetic profiles, whereas meta/ortho isomers may exhibit unintended biological interactions.

Properties

CAS No.

41888-55-5

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

2-benzamido-3-(4-chlorophenyl)propanoic acid

InChI

InChI=1S/C16H14ClNO3/c17-13-8-6-11(7-9-13)10-14(16(20)21)18-15(19)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,18,19)(H,20,21)

InChI Key

ZSQUQIIJYHCJKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing DL-Phenylalanine, N-benzoyl-4-chloro- involves the reaction of benzoyl chloride with DL-phenylalanine. The reaction typically requires a catalyst and specific reaction conditions, such as temperature and pH, to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of DL-Phenylalanine, N-benzoyl-4-chloro- often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters to achieve high purity and yield. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

DL-Phenylalanine, N-benzoyl-4-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

DL-Phenylalanine, N-benzoyl-4-chloro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which DL-Phenylalanine, N-benzoyl-4-chloro- exerts its effects involves the inhibition of specific enzymes, such as tryptophan hydroxylase. This enzyme is crucial in the synthesis of serotonin, a neurotransmitter. By inhibiting this enzyme, the compound can deplete serotonin levels, affecting various physiological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

DL-Phenylalanine (unmodified) : Lacks benzoylation and chloro substitution. Used in nutritional supplements for neurotransmitter synthesis (e.g., tyrosine, dopamine) .

N-Benzoyl-DL-phenylalanine : Features a benzoyl group but lacks the 4-chloro substitution. Often used in peptide synthesis as a protecting group .

Known to inhibit tyrosine hydroxylase, affecting catecholamine biosynthesis .

Substituted benzamides (e.g., 4-chlorobenzoic acid derivatives): Share the 4-chloro aromatic motif but lack the amino acid backbone. Used as enzyme inhibitors or intermediates in organic synthesis .

Comparative Data Table

Property DL-Phenylalanine, N-benzoyl-4-chloro- DL-Phenylalanine N-Benzoyl-DL-phenylalanine 4-Chloro-DL-phenylalanine
Molecular Weight ~300 g/mol (estimated) 165.19 g/mol ~255 g/mol 199.63 g/mol
Solubility Low in water; soluble in DMSO/DMF Water-soluble Moderate in polar solvents Low in water
Melting Point Not reported (inferred >200°C) 283°C ~180–190°C 270°C
Key Applications Enzyme inhibition, chiral resolution Nutritional Peptide synthesis Enzyme inhibition

Spectral Analysis

  • The benzoyl and chloro groups may introduce new absorption bands in the UV-Vis range (200–250 nm) .
  • NMR : The 4-chloro substituent would produce distinct aromatic proton splitting patterns (e.g., doublets in $ ^1H $-NMR at δ 7.3–7.5 ppm), while the benzoyl group contributes carbonyl signals (~δ 167 ppm in $ ^{13}C $-NMR) .

Functional Comparison in Enzymology and Pharmacology

  • Enzyme Inhibition: 4-Chloro-DL-phenylalanine inhibits tyrosine hydroxylase, reducing dopamine synthesis . The benzoyl-4-chloro variant may exhibit enhanced inhibition due to increased steric hindrance and electronic effects. Substrate Analogues: 4-Chlorobenzoic acid derivatives (e.g., 4-amino-3-chlorobenzoic acid) act as competitive inhibitors in enzymatic assays, suggesting similar behavior for the target compound .
  • Chiral Resolution :
    • Racemic DL-forms (e.g., DL-alanine) lack optical activity in CD spectra, but benzoylation can enhance chiral discrimination in chromatographic separations .

Q & A

Q. What are the optimal synthetic routes for preparing DL-Phenylalanine, N-benzoyl-4-chloro-, and how do reaction conditions influence yield?

Methodological Answer:

  • Stepwise synthesis : Begin with DL-phenylalanine methyl ester hydrochloride (prepared via thionyl chloride in methanol at 0°C for 24 hours ).
  • Benzoylation : React with benzoyl chloride under anhydrous conditions, using DMSO-d6 as a solvent and triethylamine as a base to neutralize HCl byproducts. Monitor progress via TLC (silica gel, ethyl acetate/hexane).
  • Chlorination : Introduce 4-chloro substituents via electrophilic aromatic substitution using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) in dichloromethane.
  • Yield optimization : Adjust stoichiometry (e.g., 1.2 eq benzoyl chloride), temperature (0–25°C), and reaction time (12–24 hours). Typical yields range from 60–75% after purification (recrystallization in EtOAc/EtOH) .

Q. How can researchers characterize the purity and structural integrity of DL-Phenylalanine, N-benzoyl-4-chloro-?

Methodological Answer:

  • NMR analysis : Use ¹H- and ¹³C-NMR (Bruker Avance 300 MHz, DMSO-d6) to confirm benzoyl and chloro substituents. Key peaks:
    • Benzoyl group: δ 7.45–7.80 ppm (aromatic protons), δ 167–170 ppm (carbonyl carbon).
    • Chlorophenyl: δ 7.30–7.50 ppm (meta/para coupling) .
  • Mass spectrometry : LRMS (Hewlett-Packard 5973) for molecular ion [M+H]⁺ at m/z 320–325 (exact mass depends on isotopic Cl) .
  • Elemental analysis : Confirm C, H, N composition (Perkin-Elmer CHN analyzer; error tolerance ±0.3%) .

Q. What solvent systems are suitable for solubility studies of DL-Phenylalanine derivatives, and how do additives affect phase behavior?

Methodological Answer:

  • Primary solvents : Test aqueous buffers (pH 2–10), DMSO, methanol, and ethanol.
  • Additives : Include dimethyl sulfoxide (DMSO) to enhance solubility via dipole interactions; Hossain et al. (2015) reported increased solubility of DL-phenylalanine in DMSO/water mixtures (up to 40% DMSO) due to reduced polarity .
  • Thermodynamic modeling : Use equations like modified Apelblat or van’t Hoff to correlate solubility with temperature (293–343 K) .

Advanced Research Questions

Q. How can conflicting data on the pharmacological activity of DL-Phenylalanine analogs be resolved?

Methodological Answer:

  • Contradiction analysis : Compare studies on enkephalin degradation inhibition (D-Phe component ) vs. neurotransmitter precursor roles (L-Phe component ).
  • Experimental validation :
    • In vitro assays: Measure endorphin/enkephalin levels in neuronal cell lines using ELISA after treatment with DL-Phe derivatives.
    • In vivo models: Use murine pain models (e.g., tail-flick test) to isolate analgesic vs. antidepressant effects .
  • Meta-analysis : Pool data from studies using standardized doses (e.g., 100–500 mg/kg) and control for racemic purity (HPLC chiral columns) .

Q. What advanced analytical methods can distinguish DL-Phenylalanine, N-benzoyl-4-chloro- from structural analogs?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA column (5 µm, 250 × 4.6 mm) with hexane/isopropanol (80:20) to resolve D/L enantiomers. Retention times differ by 2–3 minutes .
  • X-ray crystallography : Resolve crystal structures to confirm benzoyl and chloro substituent positions (e.g., compare with NSC 14786, a nitro analog ).
  • High-resolution MS/MS : QTOF systems (e.g., X500R) enable fragment pattern matching. Key fragments: m/z 121 (benzoyl ion), m/z 166 (chlorophenyl backbone) .

Q. How can researchers design experiments to study the compound’s role in neurotransmitter synthesis pathways?

Methodological Answer:

  • Isotopic labeling : Synthesize deuterated analogs (e.g., DL-Phenylalanine-2-d1 ) to trace metabolic fate via LC-MS.
  • Enzyme kinetics : Measure tyrosine hydroxylase activity in rat brain homogenates treated with DL-Phe derivatives. Use Michaelis-Menten models to quantify Vmax and Km shifts .
  • Gene expression : Perform RNA-seq on SH-SY5Y cells to identify upregulated dopamine/norepinephrine pathway genes (e.g., TH, DDC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.